molecular formula C14H22O2Pb B14438678 Plumbane, (phenylacetoxy)triethyl- CAS No. 73928-21-9

Plumbane, (phenylacetoxy)triethyl-

Cat. No.: B14438678
CAS No.: 73928-21-9
M. Wt: 429 g/mol
InChI Key: QIZVKDMARWCPJF-UHFFFAOYSA-M
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Description

Plumbane, (phenylacetoxy)triethyl- (CAS 73928-21-9), also known as triethyl lead phenyl acetate, is an organolead compound with the molecular formula C₁₃H₂₀O₂Pb and a molecular weight of 415.52 g/mol . Structurally, it consists of a central lead atom bonded to three ethyl groups and one phenylacetoxy group (C₆H₅COO⁻). This compound is notable for its high toxicity, with reported lethal doses (LDLo) of 15 mg/kg (intravenous, rat) and 50 mg/kg (intramuscular, rat) . Its decomposition releases toxic lead fumes, necessitating strict handling protocols.

Properties

CAS No.

73928-21-9

Molecular Formula

C14H22O2Pb

Molecular Weight

429 g/mol

IUPAC Name

triethylplumbyl 2-phenylacetate

InChI

InChI=1S/C8H8O2.3C2H5.Pb/c9-8(10)6-7-4-2-1-3-5-7;3*1-2;/h1-5H,6H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

QIZVKDMARWCPJF-UHFFFAOYSA-M

Canonical SMILES

CC[Pb](CC)(CC)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Plumbane, (phenylacetoxy)triethyl- typically involves the reaction of lead(II) acetate with phenylacetic acid and triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Plumbane, (phenylacetoxy)triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The phenylacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield lead(IV) oxide, while reduction with sodium borohydride can regenerate the original lead(II) compound.

Scientific Research Applications

Plumbane, (phenylacetoxy)triethyl- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds. Its unique structure allows for the study of lead-carbon and lead-oxygen bonding interactions.

    Biology: Research into the biological effects of organolead compounds often involves this compound. It serves as a model for studying the toxicity and metabolic pathways of lead-containing substances.

    Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications, particularly in the development of lead-based drugs.

    Industry: In industrial settings, it can be used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Plumbane, (phenylacetoxy)triethyl- involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes and interference with cellular processes.

At the molecular level, the compound can interact with thiol groups in proteins, leading to the formation of lead-thiol complexes. This interaction can inhibit the activity of enzymes that rely on thiol groups for their catalytic function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Organolead Compounds

Triethyllead Derivatives

Triethyllead Benzoate (CAS 56267-89-1)
  • Formula : C₁₃H₂₀O₂Pb (same as target compound).
  • Structure : Replaces the phenylacetoxy group with a benzoyloxy (C₆H₅COO⁻) group.
  • Properties : Similar molecular weight but differing solubility and reactivity due to aromatic substitution patterns. Used historically as a stabilizer in polymers .
Triethyllead Salicylate (CAS 73928-22-0)
  • Formula : C₁₃H₂₀O₃Pb.
  • Structure : Contains a salicyloyloxy group (2-hydroxyphenyl-COO⁻).
  • Applications : Acts as an intermediate in organic synthesis and corrosion inhibitors .
Compound CAS Number Molecular Formula Key Substituent Toxicity (LDLo, rat)
(Phenylacetoxy)triethylplumbane 73928-21-9 C₁₃H₂₀O₂Pb Phenylacetoxy 15 mg/kg (iv)
Triethyllead Benzoate 56267-89-1 C₁₃H₂₀O₂Pb Benzoyloxy Not reported
Triethyllead Salicylate 73928-22-0 C₁₃H₂₀O₃Pb Salicyloyloxy Not reported

Trimethyllead Acetate (CAS 5711-19-3)

  • Formula : C₅H₁₂O₂Pb.
  • Structure : Methyl groups replace ethyl groups, with an acetoxy (CH₃COO⁻) substituent.
  • Properties : Lower molecular weight (267.3 g/mol ) compared to the target compound, resulting in higher volatility. Used in antifouling agents and catalysis .

Tetraalkyllead Compounds

Tetramethyllead (CAS 75-74-1)
  • Formula : C₄H₁₂Pb.
  • Structure : Four methyl groups bonded to lead.
  • Applications : Formerly used as a gasoline additive. Exhibits extreme neurotoxicity, with a detection limit of 1.00% in safety protocols .
Tetraethyllead (CAS 78-00-2)
  • Formula : C₈H₂₀Pb.
  • Structure : Four ethyl groups.
  • Reactivity : Less stable than tetramethyllead due to larger alkyl groups, leading to slower combustion in engines .
Compound CAS Number Molecular Formula Key Properties Toxicity Profile
Tetramethyllead 75-74-1 C₄H₁₂Pb High volatility, neurotoxic Regulated under CFATS
Tetraethyllead 78-00-2 C₈H₂₀Pb Low volatility, engine additive Banned in most countries

Aromatic Substituted Plumbanes

Tetraphenylplumbane (CAS 595-89-1)
  • Formula : C₂₄H₂₀Pb.
  • Structure : Four phenyl groups attached to lead.
  • Thermodynamics : Sublimation enthalpy (ΔsubH) = 151.00 kJ/mol at 446 K. Ionization energy = 8.00–8.95 eV , indicating high stability .
  • Applications : Used in materials science for lead-based semiconductors.

Key Findings and Trends

Toxicity : Alkyllead compounds (e.g., tetraethyllead, trimethyllead acetate) exhibit higher acute toxicity compared to aryl derivatives like tetraphenylplumbane. The phenylacetoxy group in the target compound enhances its bioactivity, contributing to severe toxicity .

Stability : Bulky substituents (e.g., phenyl, benzoyloxy) increase thermal stability but reduce reactivity. For example, tetraphenylplumbane’s ionization energy (8.95 eV ) surpasses that of tetraalkyl leads .

Applications : Triethyllead derivatives are niche intermediates, while tetraalkyl leads were historically industrial workhorses. Aromatic plumbanes find roles in advanced materials .

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